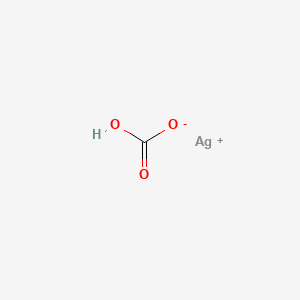

Silver bicarbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10357-62-7 |

|---|---|

Molecular Formula |

CHAgO3 |

Molecular Weight |

168.885 g/mol |

IUPAC Name |

silver;hydrogen carbonate |

InChI |

InChI=1S/CH2O3.Ag/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

InChI Key |

XHXKMTAWMZESFU-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(O)[O-].[Ag+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Silver Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of silver bicarbonate (AgHCO₃). Due to its inherent instability, this compound is often a transient species, readily converting to the more stable silver carbonate. This document outlines the methodologies for its in-situ formation and the analytical techniques required to characterize its presence.

Synthesis of this compound

The primary method for synthesizing this compound is through a direct precipitation reaction involving a soluble silver salt and a bicarbonate salt.[1][2] The most common precursors are silver nitrate (B79036) (AgNO₃) and sodium bicarbonate (NaHCO₃).[1][2] The reaction is typically carried out in an aqueous solution where this compound transiently forms before precipitating, often alongside or converting to silver carbonate (Ag₂CO₃).[2]

Experimental Protocol: Precipitation of this compound

This protocol describes the laboratory-scale synthesis of this compound, which is often isolated as silver carbonate due to its instability.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Beakers and graduated cylinders

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of silver nitrate in deionized water.

-

Prepare a separate, saturated solution of sodium bicarbonate in deionized water.

-

-

Control pH: The optimal pH for the formation of this compound is between 7.0 and 9.0.[1] Adjust the pH of the sodium bicarbonate solution as necessary using a dilute acid or base.

-

Precipitation:

-

Place the sodium bicarbonate solution in a beaker on a stir plate and begin gentle stirring.

-

Slowly add the silver nitrate solution dropwise to the bicarbonate solution. A precipitate will form immediately.[1]

-

-

Observation: A light yellow precipitate is characteristic of the initial formation.[1] The color may change over time as the transient this compound converts to silver carbonate.

-

Isolation and Washing:

-

Due to its instability, the precipitate should be filtered quickly.

-

Wash the precipitate with small portions of cold deionized water to remove soluble byproducts like sodium nitrate.

-

Further washing with a small amount of acetone (B3395972) can aid in drying.[3]

-

-

Drying and Storage: Dry the resulting solid in a desiccator in the dark, as silver compounds are often light-sensitive.[4]

Reference Vibrational Data:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Symmetric C-O Stretch | ~1021 | Raman |

| Asymmetric C-O Stretch | ~1360 - 1410 | FTIR |

| C-OH In-plane Bend | ~1280 - 1330 | FTIR |

| O-H Stretch | ~2500 - 3300 (broad) | FTIR |

Note: These are approximate values and can shift based on the chemical environment and coordination to the silver ion.

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The decomposition pathway involves the formation of silver carbonate, which itself decomposes at higher temperatures.

Decomposition Pathway: When heated, this compound is expected to decompose into silver carbonate, water, and carbon dioxide. [5] 2 AgHCO₃(s) → Ag₂CO₃(s) + H₂O(g) + CO₂(g) [5] Upon further heating, the silver carbonate decomposes to silver oxide and carbon dioxide, and at even higher temperatures, to elemental silver. [6][7][8] Ag₂CO₃(s) → Ag₂O(s) + CO₂(g) [7]2 Ag₂O(s) → 4 Ag(s) + O₂(g) [7] Thermal Decomposition Pathway Diagram

Conclusion

The synthesis of this compound presents unique challenges due to its inherent instability. The most viable approach is an in-situ generation via a controlled precipitation reaction. Characterization relies on spectroscopic techniques capable of distinguishing the bicarbonate anion from its more stable carbonate counterpart. Understanding the synthesis and decomposition pathways is crucial for researchers and scientists working with silver-based compounds in various applications, including drug development where the controlled release of silver ions is of interest.

References

- 1. Buy this compound | 10357-62-7 [smolecule.com]

- 2. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 3. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

- 4. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

- 5. brainly.in [brainly.in]

- 6. quora.com [quora.com]

- 7. Silver carbonate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermodynamic Properties and Aqueous Chemistry of the Silver-Bicarbonate System

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound silver bicarbonate (AgHCO₃) is a transient and unstable species that is not typically isolated in a pure, solid form.[1] Due to its inherent instability, direct experimental data on its thermodynamic properties are not available in the scientific literature. This guide will therefore focus on the properties of the closely related and more stable compound, silver carbonate (Ag₂CO₃), and discuss this compound within the context of its role as an ephemeral intermediate in aqueous solutions.

Introduction: The Elusive Nature of this compound

This compound (AgHCO₃) exists fleetingly in aqueous solutions as a result of the equilibrium between silver ions (Ag⁺), bicarbonate ions (HCO₃⁻), and carbonate ions (CO₃²⁻).[1] Its low thermal stability is attributed to the instability of the bicarbonate anion, which readily decomposes to carbonate and water or carbon dioxide.[2] Consequently, attempts to synthesize and isolate this compound typically yield the more stable silver carbonate (Ag₂CO₃).[1] Understanding the properties of silver carbonate and the dynamics of the silver-carbonate system in water is therefore crucial for any application involving the reaction of silver salts with bicarbonate solutions.

Thermodynamic Properties of Silver Carbonate (Ag₂CO₃)

As a stable analogue, the thermodynamic properties of silver carbonate provide the most relevant quantitative data for understanding the silver-bicarbonate system.

Table 1: Standard Thermodynamic Properties of Silver Carbonate (Ag₂CO₃) at 298.15 K (25 °C)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH⦵₂₉₈ | -505.8 | kJ/mol |

| Standard Molar Entropy | S⦵₂₉₈ | 167.4 | J/mol·K |

| Molar Heat Capacity | C | 112.3 | J/mol·K |

| Solubility Product in Water | Ksp | 8.46 x 10⁻¹² | |

| Molar Mass | 275.75 | g/mol | |

| Density | 6.077 | g/cm³ |

(Data sourced from multiple references)[3]

Aqueous Chemistry and Synthesis

The formation of silver-containing precipitates from bicarbonate solutions is highly dependent on pH. The optimal pH range for the transient formation of this compound in solution is between 7.0 and 9.0.[1][2] Below pH 6.0, bicarbonate ions are protonated, reducing their availability, while at a pH greater than 12.3, carbonate ions predominate, favoring the direct precipitation of silver carbonate.[1][2]

General Experimental Protocol for Silver Carbonate Synthesis

The most common method for synthesizing silver carbonate involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a soluble carbonate or bicarbonate salt.[2][3][4]

Objective: To synthesize silver carbonate via precipitation.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Drying oven

Methodology:

-

Solution Preparation: Prepare an aqueous solution of silver nitrate. Separately, prepare an aqueous solution of sodium bicarbonate or sodium carbonate.

-

Precipitation: While stirring, slowly add the sodium bicarbonate/carbonate solution to the silver nitrate solution. A precipitate will form. When using sodium bicarbonate, a small amount of carbon dioxide gas may evolve.[2] The reaction with sodium carbonate is as follows: 2 AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2 NaNO₃(aq)[3]

-

Aging: The precipitate can be aged for a short period (e.g., 10 minutes) to ensure complete reaction. The freshly prepared silver carbonate is colorless but quickly turns yellow.[2][3]

-

Filtration and Washing: Separate the silver carbonate precipitate from the supernatant by filtration. Wash the precipitate multiple times with deionized water to remove any unreacted reagents and soluble byproducts like sodium nitrate.[2] This should be done rapidly to minimize hydrolysis.[2]

-

Drying: Dry the purified silver carbonate precipitate in a drying oven at a moderate temperature (e.g., 80-100 °C) to avoid thermal decomposition. Silver carbonate begins to decompose at temperatures above 120 °C.[3]

Purification of Silver Carbonate

For high-purity silver carbonate, a multi-step process can be employed, starting with industrial-grade silver nitrate. This involves precipitating silver oxide, washing it, re-dissolving it in nitric acid, removing metallic impurities, and then reacting the purified silver nitrate solution with sodium bicarbonate to precipitate high-purity silver carbonate.[5]

Visualizing Chemical Processes and Relationships

Synthesis of Silver Carbonate

The following diagram illustrates the workflow for the laboratory synthesis of silver carbonate.

Caption: Workflow for the synthesis of silver carbonate.

pH-Dependent Equilibrium in Solution

The speciation of carbonate and the formation of silver carbonate precipitate are critically dependent on the pH of the aqueous solution.

Caption: Influence of pH on carbonate speciation.

Applications and Further Research

While this compound itself is too unstable for direct application, the in-situ generation of silver-carbonate/bicarbonate species is relevant in several fields. The antimicrobial properties of silver ions are well-documented, and the release of Ag⁺ from silver carbonate is a key mechanism of action.[1][6] In organic synthesis, silver carbonate is used as a reagent, for example, in the Fétizon oxidation.[3]

Future research could focus on computational chemistry methods, such as density functional theory (DFT), to predict the thermodynamic properties of the transient this compound molecule in the absence of experimental data.[1] Additionally, further investigation into the kinetics of silver carbonate precipitation from bicarbonate solutions could provide deeper insights into the transient role of AgHCO₃.

References

- 1. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. Silver carbonate - Wikipedia [en.wikipedia.org]

- 4. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

- 5. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

- 6. Effect of bicarbonate on physiochemical properties of silver nanoparticles and toxicity to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Existence and Behavior of Silver Bicarbonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the nature of silver bicarbonate (AgHCO₃) in aqueous environments. Contrary to the existence of stable bicarbonate salts of alkali metals, this compound is not an isolable compound. Instead, it exists as a transient aqueous species, generated in-situ, that is intrinsically linked to the complex equilibria between silver ions (Ag⁺), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The system is governed by solution pH and rapidly favors the precipitation of the more stable, poorly soluble silver carbonate (Ag₂CO₃). This document provides a detailed examination of these equilibria, relevant quantitative data, experimental protocols for studying the system, and visual diagrams to illustrate the controlling chemical pathways.

Introduction: The Transient Nature of this compound

While the chemical formula AgHCO₃ can be written, and the compound is sometimes referenced, it is critical to understand that solid this compound is not stable and has not been isolated. Its existence is primarily documented as a fleeting intermediate in aqueous solutions where silver ions and bicarbonate ions are present.[1] When a soluble silver salt (e.g., silver nitrate, AgNO₃) is introduced to a bicarbonate solution, this compound is transiently formed before rapidly converting to silver carbonate, which precipitates from the solution due to its low solubility.[1]

Understanding the dynamics of this system is relevant for various fields, including the synthesis of silver-based catalysts, the environmental fate of silver nanoparticles, and potentially in biological systems where bicarbonate is a key buffer.[2] This guide focuses on the underlying chemical principles that dictate the formation and subsequent reaction of this transient species.

The Aqueous Carbonate System: A pH-Dependent Equilibrium

The foundation for understanding the behavior of this compound lies in the aqueous chemistry of carbonic acid. Carbon dioxide dissolves in water to form carbonic acid (H₂CO₃), a weak diprotic acid that dissociates in two steps. The relative concentrations of carbonic acid, bicarbonate, and carbonate are strictly dependent on the solution's pH.

The key equilibria are:

-

H₂O + CO₂(g) ⇌ H₂CO₃(aq)

-

H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) (pKa₁)

-

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) (pKa₂)

The dominant species at a given pH is crucial:

-

pH < 6.3: Carbonic acid (and dissolved CO₂) is the predominant species.

-

pH between 6.3 and 10.3: The bicarbonate ion (HCO₃⁻) is the dominant species. This is the optimal pH range for the transient formation of aqueous this compound.[1]

-

pH > 10.3: The carbonate ion (CO₃²⁻) becomes the dominant species, strongly favoring the direct precipitation of silver carbonate.[1]

The Ag⁺/HCO₃⁻/CO₃²⁻ System in Aqueous Solution

When silver ions (Ag⁺) are present in a solution containing these carbonate species, a series of competing reactions occur.

-

Transient Formation of this compound: In the pH range where bicarbonate is abundant (pH 6.3-10.3), the following equilibrium exists: Ag⁺(aq) + HCO₃⁻(aq) ⇌ AgHCO₃(aq)

This aqueous this compound is a transient species.[1] Due to the inherent instability of the bicarbonate ion compared to carbonate, and the low solubility of silver carbonate, the equilibrium rapidly shifts towards decomposition and precipitation.

-

Decomposition and Precipitation: The transiently formed this compound can decompose, or silver ions can react directly with carbonate ions present in the solution, leading to the formation of a silver carbonate precipitate: 2 AgHCO₃(aq) ⇌ Ag₂CO₃(s) + H₂O(l) + CO₂(g) and/or 2 Ag⁺(aq) + CO₃²⁻(aq) → Ag₂CO₃(s)

Freshly prepared silver carbonate is colorless but quickly turns yellow and then grayish upon exposure to light due to the formation of elemental silver.[3]

Quantitative Data Presentation

While a stability constant for aqueous this compound is not available in the literature due to its transient nature, the system can be quantitatively described by the equilibrium constants of the related, stable species.

Table 1: Equilibrium Constants for the Aqueous Carbonate System (at 25°C)

| Equilibrium | Constant | Value |

|---|---|---|

| H₂CO₃ ⇌ H⁺ + HCO₃⁻ | pKa₁ | ~6.3 |

| HCO₃⁻ ⇌ H⁺ + CO₃²⁻ | pKa₂ | ~10.3 |

Table 2: Solubility Data for Silver Carbonate (at 25°C)

| Parameter | Symbol | Value |

|---|---|---|

| Solubility Product | Ksp | 8.46 x 10⁻¹² |

| Molar Solubility (in pure water) | S | 1.29 x 10⁻⁴ mol/L |

| Solubility (in pure water) | - | 0.035 g/L |

Experimental Protocols

The study of transient this compound involves the controlled synthesis of silver carbonate from bicarbonate solutions, where AgHCO₃ acts as the intermediate.

Objective: To demonstrate the formation of silver carbonate precipitate via the transient this compound intermediate under controlled pH.

Materials:

-

0.1 M Silver Nitrate (AgNO₃) solution (light-protected)

-

0.2 M Sodium Bicarbonate (NaHCO₃) solution

-

pH meter, calibrated

-

Stir plate and magnetic stir bar

-

Beakers and graduated cylinders

-

0.1 M Nitric Acid (HNO₃) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Deionized water

Methodology:

-

Preparation: Place 100 mL of 0.2 M NaHCO₃ solution into a 250 mL beaker with a magnetic stir bar. The initial pH should be ~8.3.

-

pH Adjustment (Optional): The experiment can be run at the natural pH of the bicarbonate solution. Alternatively, the pH can be carefully adjusted using dilute HNO₃ or NaOH to observe effects at different points within the 6.3-10.3 range.

-

Initiation of Reaction: While stirring vigorously, slowly add 50 mL of 0.1 M AgNO₃ solution dropwise to the NaHCO₃ solution. A precipitate will form.

-

Observation: Observe the characteristics of the precipitate. Freshly formed silver carbonate is often pale or colorless, rapidly turning yellow.[3]

-

Reaction Completion: Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the precipitate by vacuum filtration. Wash the solid with deionized water to remove soluble ions.

-

Drying: Dry the resulting silver carbonate powder in a desiccator or a low-temperature oven, protected from light.

-

Analysis: The solid can be characterized using techniques like X-ray Diffraction (XRD) to confirm the Ag₂CO₃ phase and Scanning Electron Microscopy (SEM) to study its morphology.

Conclusion

This compound, AgHCO₃, does not exist as a stable, isolable compound. It is best described as a transient aqueous species that forms in-situ in solutions containing both silver (Ag⁺) and bicarbonate (HCO₃⁻) ions. The chemical behavior of this system is overwhelmingly dictated by the low solubility of silver carbonate (Ag₂CO₃) and the pH-dependent equilibrium of the aqueous carbonate system. Any attempt to synthesize this compound under standard conditions will result in the precipitation of silver carbonate. A thorough understanding of these underlying equilibria is essential for professionals working with silver compounds in bicarbonate-buffered systems.

References

A Technical Guide to the Stability and Decomposition of Silver Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of silver bicarbonate (AgHCO₃), focusing on its inherent instability, decomposition pathways, and the conditions governing its transient existence. Due to its limited stability, this compound is typically not isolated and exists primarily as a transient species in aqueous solutions.[1] This guide synthesizes available data on its formation, equilibrium constants, and subsequent decomposition into more stable compounds.

Chemical Properties and Stability

This compound is a chemical compound with the molecular formula CHAgO₃.[1][2] It is formed in aqueous solutions through the equilibrium reaction between silver(I) ions (Ag⁺) and bicarbonate ions (HCO₃⁻).[1] The compound's primary significance in research stems from its role as a transient intermediate and the antimicrobial properties of the silver ions it releases.[1]

The stability of aqueous this compound is relatively weak.[1] Its formation is highly dependent on pH, with an optimal range between 7.0 and 9.0.[3] Below pH 6.0, bicarbonate ions are protonated, reducing their availability, while above pH 10.0, carbonate ions (CO₃²⁻) dominate, favoring the precipitation of silver carbonate (Ag₂CO₃).[3]

The core reason for its instability in the solid state, much like bicarbonates of divalent metals, relates to the difficulty of forming a stable crystal lattice.[4] The thermodynamic preference strongly favors the formation of the less soluble and more stable silver carbonate.[1][4]

Quantitative Stability Data

The formation of the aqueous this compound complex is governed by a stability constant (K₁). This constant quantifies the equilibrium between the constituent ions and the aqueous complex.[1]

Table 1: Equilibrium Reactions and Stability Constants for this compound and Related Species (25°C)

| Equilibrium Reaction | Species Formed | Logarithmic Stability Constant (log K₁) | Reference Context |

|---|---|---|---|

| Ag⁺(aq) + HCO₃⁻(aq) ⇌ AgHCO₃(aq) | This compound (aqueous) | 0.8 - 1.2 | Potentiometric and solubility studies[1] |

| Ag⁺(aq) + CO₃²⁻(aq) ⇌ AgCO₃⁻(aq) | Carbonatoargentate(I) | 3.3 - 3.7 | Dominant species in high pH, low bicarbonate solutions[1] |

Decomposition Pathways

The primary decomposition pathway for this compound in an aqueous solution is its conversion to silver carbonate (Ag₂CO₃), which is sparingly soluble and often precipitates.[1][5] This reaction releases water and carbon dioxide.[1][6]

When heated, the decomposition proceeds further. Silver carbonate itself is thermally unstable and decomposes first to silver oxide (Ag₂O) and carbon dioxide, and then, upon stronger heating, the silver oxide decomposes to metallic silver and oxygen.[7][8][9]

The following diagram illustrates the logical progression from the formation of aqueous this compound to its ultimate decomposition products.

Caption: Formation and decomposition of this compound in an aqueous solution.

Experimental Protocols

Direct synthesis and isolation of pure, solid this compound are not well-documented due to its extreme instability.[3] Most experimental procedures result in the formation of silver carbonate. The protocols below describe the synthesis of silver carbonate, a process in which this compound is a presumed transient intermediate.

This method involves the reaction of a soluble silver salt with a bicarbonate solution, leading to the precipitation of silver carbonate.

-

Preparation of Solutions:

-

Prepare a solution of silver nitrate (B79036) (AgNO₃) in deionized water.

-

Prepare a separate saturated solution of sodium bicarbonate (NaHCO₃) in deionized water.[10]

-

-

Reaction:

-

Slowly add the silver nitrate solution to the sodium bicarbonate solution while stirring vigorously.[10] The formation of this compound occurs in-situ.

-

Due to its instability, the this compound immediately decomposes.

-

-

Precipitation:

-

Isolation and Washing:

-

Filter the solution to isolate the silver carbonate precipitate (suction filtration is effective).[10]

-

Wash the precipitate with a small amount of deionized water to remove soluble impurities like sodium nitrate.

-

A final wash with acetone (B3395972) can facilitate drying.[10]

-

-

Drying and Storage:

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of silver carbonate.

Conclusion

This compound is a highly transient and unstable compound, existing primarily as a weak complex in aqueous solutions under a specific pH range. Its study is intrinsically linked to its more stable decomposition product, silver carbonate. For researchers and developers, understanding the rapid decomposition kinetics and the equilibrium that governs its formation is critical for any application involving silver ions in bicarbonate-rich environments. The provided data and protocols offer a foundational understanding of the chemical behavior of this elusive compound.

References

- 1. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 2. This compound | CHAgO3 | CID 19006519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 10357-62-7 [smolecule.com]

- 4. inorganic chemistry - Why are bicarbonates of alkaline earth metals stable only in aqueous solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Silver Carbonate: Structure, Properties & Uses Explained [vedantu.com]

- 6. brainly.in [brainly.in]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Silver carbonate - Wikipedia [en.wikipedia.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

- 11. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Structure of Silver Carbonate: A Computational and Theoretical Perspective

A pivot from the elusive silver bicarbonate to the well-documented silver carbonate is necessary due to a significant lack of specific research on the former. This technical guide provides a comprehensive overview of the computational and theoretical studies on the structure of silver carbonate (Ag₂CO₃), a compound of interest in various chemical applications.

This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of silver carbonate's structural parameters, the methodologies used to study it, and its thermal decomposition pathway.

Structural and Physical Properties

Silver carbonate is a light-sensitive, pale yellow solid that is poorly soluble in water.[1] Its thermal instability leads to decomposition at elevated temperatures.[2][3] The structural properties of silver carbonate have been primarily investigated using X-ray diffraction techniques, which have revealed several temperature-dependent phases.

The crystallographic data for the different phases of silver carbonate provide a foundational understanding of its structure. The low-temperature (lt) phase, along with the beta (β) and alpha (α) high-temperature phases, have been characterized, with their lattice parameters and bond lengths determined experimentally.[4][5]

| Parameter | lt-Ag₂CO₃ (295 K) | β-Ag₂CO₃ (453 K) | α-Ag₂CO₃ (476 K) |

| Crystal System | Monoclinic | Trigonal | Hexagonal |

| Space Group | P2₁/m | P31c | P62m |

| a (Å) | 4.8521(2) | 9.1716(4) | 9.0924(4) |

| b (Å) | 9.5489(4) | - | - |

| c (Å) | 3.2536(1) | 6.5176(3) | 3.3249(1) |

| **β (°) ** | 91.9713(3) | - | - |

| Z | 2 | 6 | 3 |

| Reference | [4] | [4] | [4] |

Table 1: Crystallographic Data for Different Phases of Silver Carbonate.

| Bond | Bond Length (Å) | Reference |

| Ag-O | 2.21 - 2.69 | [5] |

| C-O | 1.29 - 1.30 | [5] |

Table 2: Selected Interatomic Distances in lt-Ag₂CO₃.

Experimental and Computational Methodologies

The study of silver carbonate's structure and properties relies on a combination of experimental techniques and computational modeling.

High-Resolution Powder X-ray Diffraction: The primary experimental method for determining the crystal structure of silver carbonate and its high-temperature phases is high-resolution powder X-ray diffraction. A typical experimental setup involves heating a sample of Ag₂CO₃ in a capillary under a controlled atmosphere (e.g., 4.5 atm CO₂ pressure) to increase the decomposition temperature.[4] This allows for the collection of diffraction patterns at various temperatures to identify and characterize the different crystalline phases.[4] The structures are then determined using direct methods and refined using the Rietveld method.[4]

Thermal Analysis: Techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition of silver carbonate.[2] These methods involve heating the sample at a constant rate in a controlled atmosphere (e.g., helium or carbon dioxide) and monitoring changes in mass and heat flow to understand the decomposition process and its kinetics.[2]

While specific, in-depth computational studies focused solely on the structure of silver carbonate are not abundant in the literature, the methodologies for such investigations can be inferred from studies on other metal carbonates and silver-containing compounds.[6] Density Functional Theory (DFT) is the most common computational approach.

Density Functional Theory (DFT) Calculations: A representative computational protocol for analyzing the structure of silver carbonate would involve the following steps:

-

Model Construction: Build the crystal structure of the desired phase of Ag₂CO₃ (e.g., the low-temperature monoclinic phase) based on experimental crystallographic data.

-

Functional and Basis Set Selection: Choose an appropriate exchange-correlation functional and basis set. For metal carbonates, the B3LYP hybrid functional has been shown to be effective.[6][7] For the atoms involved:

-

C, O: A Pople-style basis set such as 6-31G(d) is a common choice.

-

Ag: A pseudopotential basis set like LANL2DZ is often used for heavy atoms like silver to account for relativistic effects.

-

-

Geometry Optimization: Perform a full geometry optimization of the unit cell and atomic positions to find the minimum energy structure.

-

Property Calculations: Following optimization, calculate structural parameters (bond lengths, bond angles), electronic properties (e.g., band structure, density of states), and vibrational frequencies.

Thermal Decomposition Pathway of Silver Carbonate

The thermal decomposition of silver carbonate is a multi-step process that varies with experimental conditions.[3] The generally accepted pathway involves the initial decomposition to silver(I) oxide (Ag₂O) and carbon dioxide, followed by the decomposition of silver(I) oxide to metallic silver and oxygen at higher temperatures.[8][9]

Logical Workflow for Computational Analysis

The process of computationally analyzing the structure of silver carbonate follows a logical workflow, starting from the known experimental structure and leading to the prediction of its properties.

References

- 1. Silver carbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition of silver carbonate; the crystal structure of two high-temperature modifications of Ag(2)CO(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Evidence for the Formation of Silver Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The existence of silver bicarbonate (AgHCO₃) has been a subject of scientific inquiry, with its transient nature posing challenges to direct characterization. This technical guide synthesizes the available spectroscopic evidence for the formation of this compound, drawing from studies on related silver-involving carbonate and bicarbonate systems. By examining infrared and other spectroscopic data, this document provides insights into the potential identification and characterization of this elusive compound. Detailed experimental protocols for analogous systems are presented to guide future research in isolating and definitively identifying this compound.

Introduction

Silver compounds have long been utilized for their antimicrobial properties in various medical and industrial applications. The interaction of silver ions with biologically and environmentally relevant anions, such as bicarbonate (HCO₃⁻), is of significant interest. While silver carbonate (Ag₂CO₃) is a known, sparingly soluble salt, the formation and characterization of this compound (AgHCO₃) have been less straightforward.[1][2] This guide explores the spectroscopic evidence pointing to the formation of this compound, providing a foundational resource for researchers in the field.

Spectroscopic Characterization

Direct spectroscopic data for isolated this compound is scarce in the literature. However, evidence for its formation can be inferred from the spectroscopic analysis of related compounds and chemical systems.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and studying chemical bonding. The bicarbonate ion (HCO₃⁻) exhibits characteristic vibrational modes that can serve as a spectroscopic signature.

Table 1: Characteristic Vibrational Frequencies of the Bicarbonate Ion

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| O-H stretch | ~3300-3600 | Infrared, Raman | [3][4] |

| C=O stretch (asymmetric) | ~1630-1680 | Infrared, Raman | [3][4] |

| C-O-H in-plane bend | ~1400-1450 | Infrared, Raman | [3][4] |

| C-O stretch (symmetric) | ~1300-1360 | Infrared, Raman | [3] |

| O-C-O bend | ~830-850 | Infrared, Raman | [3][4] |

| O-H out-of-plane bend | ~650-700 | Infrared, Raman | [3] |

In a study involving silver(I) (bi-)carbonate complexes with triphenylphosphine (B44618), infrared spectroscopy was used to characterize the adducts.[5] While the spectra were complex due to the presence of the phosphine (B1218219) ligand, the study provides evidence for the coordination of bicarbonate to silver. The presence of bands attributable to bicarbonate vibrational modes in these silver complexes supports the formation of a silver-bicarbonate linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not directly observing the this compound itself, ³¹P CP MAS NMR has been used to study the environment of triphenylphosphine ligands in adducts of silver(I) (bi-)carbonate.[5] This technique provides information about the coordination sphere of the silver ion, indirectly supporting the presence of the bicarbonate ligand.

Experimental Protocols

The following are proposed experimental workflows for the synthesis and spectroscopic characterization of this compound, based on methodologies used for related compounds.

Synthesis of this compound Adducts

This protocol is adapted from the synthesis of silver(I) (bi-)carbonate triphenylphosphine adducts.[5]

Objective: To prepare a stabilized form of this compound for spectroscopic analysis.

Materials:

-

Silver(I) carbonate (Ag₂CO₃)

-

Triphenylphosphine (PPh₃)

-

Water

-

Carbon dioxide (CO₂) source

Procedure:

-

Dissolve triphenylphosphine in ethanol.

-

Create a slurry of silver(I) carbonate in a mixture of ethanol and water.

-

Bubble CO₂ gas through the silver carbonate slurry to facilitate the formation of bicarbonate.

-

Slowly add the triphenylphosphine solution to the slurry while continuing to bubble CO₂.

-

Stir the reaction mixture at room temperature.

-

Isolate the resulting solid product by filtration, wash with ethanol, and dry under vacuum.

Spectroscopic Analysis

Objective: To obtain spectroscopic evidence for the formation of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Raman Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (for adducts with NMR-active ligands)

FTIR Spectroscopy Protocol:

-

Prepare a KBr pellet of the synthesized solid product.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.

-

Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic bicarbonate vibrational modes (as listed in Table 1).

Raman Spectroscopy Protocol:

-

Place a small amount of the solid sample on a microscope slide.

-

Acquire the Raman spectrum using an appropriate laser excitation wavelength.

-

Analyze the spectrum for bicarbonate-related vibrational modes.

Visualizing Chemical Pathways and Workflows

The following diagrams illustrate the chemical equilibrium involved in the formation of this compound and a proposed experimental workflow.

References

- 1. This compound | CHAgO3 | CID 19006519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solution and mechanochemical syntheses, and spectroscopic and structural studies in the silver(I) (bi-)carbonate: triphenylphosphine system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Silver Bicarbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver bicarbonate (CHAgO₃), a compound of interest for its antimicrobial properties. Due to its inherent instability, this compound is typically generated in situ as a transient intermediate in chemical reactions. This document details its known chemical and physical properties, formation and decomposition pathways, and its role in synthetic chemistry, particularly as a precursor to silver carbonate and silver nanoparticles.

Compound Identification

This compound, also known as silver hydrogen carbonate, is identified by the following chemical information.

| Identifier | Value |

| CAS Number | 10357-62-7[1][2][3][4] |

| Molecular Formula | CHAgO₃[1][2][4] |

| IUPAC Name | silver;hydrogen carbonate[2][4] |

| Synonyms | Bicosil, Silver carbonate (AgHCO₃), Carbonic acid, monosilver(1+) salt[3][4][5] |

| InChI Key | XHXKMTAWMZESFU-UHFFFAOYSA-M[1][2][4] |

| Canonical SMILES | C(=O)(O)[O-].[Ag+][2][4] |

Chemical and Physical Properties

The quantitative properties of this compound are summarized below. It is important to note that many of its properties are inferred from its behavior in solution due to its transient nature.

| Property | Value |

| Molecular Weight | 168.885 g/mol [1][2][4] |

| Appearance | Not typically isolated as a stable solid. |

| Solubility | Formation is observed in aqueous solutions. |

| Stability | Unstable; readily decomposes.[1] |

Chemical Reactions and Pathways

3.1. Formation of this compound

The formation of this compound is intrinsically linked to the equilibrium between silver ions (Ag⁺) and bicarbonate species (HCO₃⁻) in an aqueous environment.[1] This process is highly dependent on the pH of the solution, with optimal formation occurring in a pH range of 7.0 to 9.0.[2]

-

Below pH 4.3: Carbonic acid (H₂CO₃) is the predominant species, limiting the availability of bicarbonate for reaction with silver ions.[1]

-

Between pH 7.0 and 9.0: Bicarbonate (HCO₃⁻) is the dominant species, favoring the formation of this compound.[2]

-

Above pH 10.0: Carbonate ions (CO₃²⁻) become dominant, leading to the preferential formation of the more stable silver carbonate (Ag₂CO₃).[2]

3.2. Thermal Decomposition

When heated, this compound undergoes thermal decomposition. The initial decomposition product is silver carbonate, which upon further heating, decomposes to silver oxide and subsequently to elemental silver.[6][7]

The decomposition pathway can be summarized by the following reactions:

-

2 AgHCO₃(s) → Ag₂CO₃(s) + H₂O(l) + CO₂(g)[6]

Experimental Protocols

Due to its instability, this compound is not typically isolated. Instead, it is generated in situ for subsequent reactions. The following protocol describes the general method for the in-situ formation of this compound, which often leads to the precipitation of silver carbonate.

4.1. In-situ Generation of this compound and Synthesis of Silver Carbonate

This protocol is adapted from the general principle of reacting a soluble silver salt with a bicarbonate salt.[1]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of silver nitrate.

-

Separately, prepare an aqueous solution of sodium bicarbonate.

-

While stirring the silver nitrate solution, slowly add the sodium bicarbonate solution.

-

This compound is transiently formed in the solution.[1]

-

Given its instability, the this compound will likely proceed to form the more stable silver carbonate, which will precipitate out of the solution.

Note: This reaction should be carried out with appropriate personal protective equipment in a well-ventilated area.

Applications in Research and Development

The primary research interest in this compound stems from its ability to release silver ions (Ag⁺). These ions exhibit a well-documented oligodynamic effect, making them toxic to a broad range of microorganisms even at low concentrations.[1] The antimicrobial action involves the irreversible damage of key enzyme systems and the disruption of cellular membranes in bacteria.[1]

This property makes this compound and its derivatives candidates for investigation in:

-

Antimicrobial coatings: For medical devices and surfaces.

-

Wound dressings: To prevent and treat infections.

-

Dermatological research: For its antimicrobial and potential anti-seborrheic properties.[1]

Furthermore, the transient formation of this compound can be an intermediate step in the synthesis of silver-based materials, including silver carbonate and silver nanoparticles.[1] The synthesis of high-purity silver carbonate often involves the reaction of a silver salt with a bicarbonate or carbonate solution.[9]

Conclusion

This compound is an unstable but important intermediate in silver chemistry. While its isolation as a pure compound is challenging, its in-situ generation provides a valuable source of silver ions for antimicrobial applications and serves as a precursor in the synthesis of other silver compounds. Understanding its pH-dependent formation and thermal decomposition is crucial for controlling reactions involving this transient species in research and industrial settings.

References

- 1. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 2. Buy this compound | 10357-62-7 [smolecule.com]

- 3. This compound [drugfuture.com]

- 4. This compound | CHAgO3 | CID 19006519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. silver,hydrogen carbonate|10357-62-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. brainly.in [brainly.in]

- 7. byjus.com [byjus.com]

- 8. Silver carbonate - Wikipedia [en.wikipedia.org]

- 9. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Silver Bicarbonate and its Chemical Equilibria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical system surrounding silver bicarbonate. It clarifies the transient nature of this compound and focuses on the solubility and properties of silver carbonate, the stable solid phase that governs the system's equilibrium in aqueous solutions.

Introduction: The Instability of this compound

While the concept of this compound (AgHCO₃) is chemically plausible, it is not a compound that can be isolated as a stable solid under standard conditions. When silver ions (Ag⁺) are introduced into a solution containing bicarbonate ions (HCO₃⁻), a complex set of pH-dependent equilibria is established. Due to its inherent instability, any transiently formed this compound readily converts to the more stable and sparingly soluble silver carbonate (Ag₂CO₃) precipitate.[1][2] Therefore, understanding the "solubility of this compound" requires a thorough examination of the formation and solubility of silver carbonate in the presence of the carbonic acid-bicarbonate-carbonate buffer system.

Chemical Equilibria in the Ag⁺/HCO₃⁻ System

The concentration of silver ions that can remain in a bicarbonate solution is dictated by two main factors: the pH of the solution and the solubility product (Kₛₚ) of silver carbonate. The pH determines the relative concentrations of carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). At a high concentration of carbonate ions, the equilibrium shifts to favor the precipitation of solid silver carbonate, as described by the reaction:

2Ag⁺(aq) + CO₃²⁻(aq) ⇌ Ag₂CO₃(s)

The formation of this compound is considered optimal within a pH range of 7.0 to 9.0.[2] Below pH 6.0, bicarbonate ions are protonated, and above a pH of approximately 10.3, carbonate becomes the dominant species, strongly favoring the precipitation of silver carbonate.[1]

Solubility Data of Silver Carbonate (Ag₂CO₃)

As the stable solid phase, the solubility of silver carbonate is the key quantitative measure in this system. It is poorly soluble in water, a characteristic of many transition metal carbonates.[3]

Table 1: Solubility Product Constant (Kₛₚ) of Silver Carbonate at 25°C

| Kₛₚ Value | Reference(s) |

| 8.46 x 10⁻¹² | [3][4] |

| 8.4 x 10⁻¹² | [5] |

| 8.1 x 10⁻¹² | [6] |

Table 2: Aqueous Solubility of Silver Carbonate at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Reference(s) |

| 15 | 0.031 | [3] |

| 25 | 0.032 | [3][7] |

| 100 | 0.5 | [3][7] |

Table 3: Qualitative Solubility of Silver Carbonate in Other Solvents

| Solvent Class | Solubility | Rationale / Reference(s) |

| Polar Organic | Insoluble in ethanol, acetone, and acetates.[3][4] | The strong ionic lattice of Ag₂CO₃ is not overcome by the solvation energy provided by these solvents. |

| Aqueous Acids | Soluble in dilute nitric acid and acetic acid.[8] | Reacts with acids to form a soluble silver salt (e.g., silver nitrate) and carbonic acid, which decomposes to CO₂ and H₂O.[9] |

| Aqueous Bases | Insoluble in cold water.[8] | Does not readily dissolve in pure water or simple bases. |

| Complexing Agents | Soluble in aqueous solutions of ammonia, cyanide, and thiosulfate.[8][10] | Forms stable, soluble complex ions such as diamminesilver(I) ([Ag(NH₃)₂]⁺), which removes free Ag⁺ from solution and shifts the equilibrium.[10] |

Experimental Protocol: Determination of Silver Carbonate Solubility

This section outlines a generalized protocol for determining the equilibrium solubility of silver carbonate in a specific solvent system (e.g., water at 25°C).

Methodology Details:

-

Preparation of Saturated Solution: An excess of solid silver carbonate is added to the solvent of interest in a sealed vessel to ensure that a solid phase remains at equilibrium.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: To analyze the dissolved concentration, the solid must be completely separated from the liquid. This is best achieved by allowing the suspension to settle, followed by careful filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that will not allow solid particles to pass through.

-

Quantification: The concentration of dissolved silver in the clear filtrate is determined using a sensitive analytical technique. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly suitable for accurately measuring metal ion concentrations.

-

Calculation: The measured silver ion concentration [Ag⁺] is used to calculate the molar solubility of silver carbonate. Since one mole of Ag₂CO₃ dissolves to produce two moles of Ag⁺, the molar solubility (S) is equal to [Ag⁺]/2. This can then be converted to grams per liter using the molar mass of silver carbonate (275.75 g/mol ).[7]

Conclusion

The solubility of this compound is not a directly measurable property due to its chemical instability. The relevant parameter for researchers and drug development professionals is the solubility of silver carbonate, which is the stable precipitate formed in aqueous silver-bicarbonate systems. This solubility is low in water and polar organic solvents but increases significantly in the presence of acids or complexing agents. The equilibrium is highly dependent on pH, which controls the distribution of carbonate species in solution. Accurate determination of solubility requires careful experimental technique, including achieving equilibrium and precise quantification of dissolved silver ions.

References

- 1. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 2. Buy this compound | 10357-62-7 [smolecule.com]

- 3. Silver carbonate - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. gauthmath.com [gauthmath.com]

- 6. brainly.com [brainly.com]

- 7. Silver Carbonate | Formula, Properties & Solubility | Study.com [study.com]

- 8. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. laboratorynotes.com [laboratorynotes.com]

A Historical and Chemical Investigation into the Existence of Silver Bicarbonate

Abstract: This technical guide addresses the historical and chemical evidence for the existence of silver bicarbonate (CHAgO₃). Through a review of chemical literature and databases, this paper establishes that while this compound can be formed as a transient species in aqueous solutions, it is inherently unstable and not isolable as a stable, solid compound under standard conditions. The investigation clarifies that attempts to synthesize this compound invariably lead to the formation of the more stable silver(I) carbonate (Ag₂CO₃). This guide provides a detailed examination of the chemical principles governing this instability, presents the properties and synthesis of silver carbonate as the relevant stable analogue, and offers detailed experimental protocols and reaction pathway visualizations.

Historical Context and a Question of Existence

Historically, the term "this compound" has appeared sporadically in scientific literature, notably in early 20th-century geological texts discussing the chemical precipitation of silver ores from bicarbonate solutions.[1] Chemical databases and suppliers may also list this compound, sometimes with a CAS Number (10357-62-7), acknowledging its identity as a transient chemical species.[2][3]

However, modern chemical evidence overwhelmingly indicates that this compound is not a compound that can be isolated or stored in a pure, solid form. It exists fleetingly in solution as a precursor to the immediate precipitation of silver carbonate (Ag₂CO₃).[2] The core of its existence is therefore theoretical and transient, a crucial distinction for researchers in materials science and drug development. The interaction between silver ions (Ag⁺) and bicarbonate ions (HCO₃⁻) is governed by a sensitive, pH-dependent equilibrium that heavily favors the formation of the carbonate salt.[2]

The Chemical Instability of this compound

The instability of this compound stems from the equilibrium dynamics in an aqueous solution containing silver ions and bicarbonate. The bicarbonate ion (HCO₃⁻) itself exists in equilibrium with carbonic acid (H₂CO₃) and the carbonate ion (CO₃²⁻). When silver ions are introduced, the equilibrium is driven towards the formation of the highly insoluble silver carbonate (Ag₂CO₃), which readily precipitates from the solution.

The logical pathway can be visualized as follows: silver ions and bicarbonate ions first associate to form the transient this compound, which then rapidly decomposes into the thermodynamically favored silver carbonate, water, and carbon dioxide.

Silver(I) Carbonate (Ag₂CO₃): The Stable Analogue

For all practical purposes, the reaction of a soluble silver salt with a bicarbonate or carbonate source yields silver(I) carbonate. This compound is a stable, pale-yellow solid that, while poorly soluble in water, is a common reagent in organic synthesis and materials science.[4][5][6]

The physical and chemical properties of silver(I) carbonate are well-documented and summarized below.

| Property | Value |

| Chemical Formula | Ag₂CO₃ |

| Molar Mass | 275.75 g/mol [4][6] |

| Appearance | Pale yellow, light-sensitive crystalline powder[4][6][7] |

| Density | 6.077 g/cm³[4][5] |

| Melting Point | 218 °C (424 °F; 491 K), decomposes from 120 °C[4][8] |

| Solubility in Water | 0.032 g/L (at 25 °C)[4] |

| Solubility Product (Ksp) | 8.1 x 10⁻¹² to 8.46 x 10⁻¹²[4][9] |

This protocol describes a standard laboratory method for synthesizing silver carbonate through a precipitation reaction.[7][10][11]

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and wash bottles.

-

Acetone (B3395972) (for washing/drying)

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a calculated amount of silver nitrate in deionized water in a beaker.

-

Solution B: Dissolve a stoichiometric equivalent of sodium bicarbonate or sodium carbonate in deionized water in a separate beaker.

-

-

Precipitation:

-

Place the beaker containing Solution A on a magnetic stirrer and begin stirring.

-

Slowly add Solution B to Solution A. A pale-yellow precipitate of silver carbonate will form immediately.

-

-

Digestion: Continue stirring the mixture for a short period (e.g., 15-30 minutes) to allow the precipitate to fully form and agglomerate.

-

Filtration and Washing:

-

Filter the precipitate using a Büchner funnel under vacuum.

-

Wash the collected solid several times with deionized water to remove any soluble impurities (like sodium nitrate).

-

Perform a final wash with a small amount of acetone to facilitate drying.

-

-

Drying:

-

Carefully transfer the solid product to a watch glass or drying dish.

-

Dry the silver carbonate in a desiccator or a low-temperature oven, protected from light, as the compound is light-sensitive.[7]

-

Thermal Decomposition of Silver(I) Carbonate

Silver carbonate is thermally unstable and decomposes upon heating. The decomposition occurs in a two-step process. Initially, silver carbonate decomposes into silver(I) oxide and carbon dioxide. At higher temperatures, the silver oxide further decomposes into elemental silver and oxygen.[4][12][13]

-

Step 1: Ag₂CO₃(s) → Ag₂O(s) + CO₂(g)

-

Step 2: 2Ag₂O(s) → 4Ag(s) + O₂(g)

The overall decomposition reaction when strongly heated is: 2Ag₂CO₃(s) → 4Ag(s) + 2CO₂(g) + O₂(g).[6][12]

Conclusion

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 3. Wikidata:Property proposal/Natural science - Wikidata [wikidata.org]

- 4. Silver carbonate - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Silver Carbonate: Structure, Properties & Uses Explained [vedantu.com]

- 7. Silver carbonate | 534-16-7 [chemicalbook.com]

- 8. Silver Carbonate | Formula, Properties & Solubility | Study.com [study.com]

- 9. Ksp Table [owl.oit.umass.edu]

- 10. CN103274447A - Method for high purity silver carbonate synthesis - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. echemi.com [echemi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Silver Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver bicarbonate, a compound of interest for its potential antimicrobial and synthetic applications. Due to its inherent instability, this guide focuses on its fundamental properties and in-situ generation, which are critical for its practical use in research and development.

Core Properties of this compound

This compound is an inorganic compound that is transient in nature.[1] Its chemical details are summarized below.

| Property | Value | Reference |

| Molecular Formula | CHAgO₃ (or AgHCO₃) | [1][2][3][4][5] |

| Molecular Weight | 168.885 g/mol | [2][3][4][5][6] |

| IUPAC Name | silver;hydrogen carbonate | [1][2] |

| CAS Number | 10357-62-7 | [2][3] |

| Appearance | Light yellow precipitate | [2] |

Stability and Handling Considerations

A critical aspect of this compound is its limited stability.[2] It is considered a transient species, meaning it is typically not isolated in a pure, stable form.[1] Instead, it readily decomposes to the more stable silver carbonate (Ag₂CO₃), particularly under conditions outside of its optimal pH range for formation.[1] The thermal stability of this compound is also expected to be low due to the inherent instability of the bicarbonate anion.[2] This instability presents significant challenges for its isolation, characterization, and storage, making in-situ generation the preferred method for its use in chemical reactions.[1]

Experimental Protocol: In-Situ Generation of this compound

The most common method for utilizing this compound is through its immediate formation and use within a reaction mixture (in-situ). This approach bypasses the challenges associated with its instability.

Objective: To generate this compound in-situ for use as a reagent.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Reaction vessel

-

Stirring apparatus

Methodology:

-

Prepare an aqueous solution of silver nitrate.

-

In a separate vessel, prepare an aqueous solution of sodium bicarbonate. The optimal pH for the formation of this compound is between 7.0 and 9.0.[1][2]

-

Slowly add the sodium bicarbonate solution to the silver nitrate solution while stirring vigorously. The formation of a light yellow precipitate indicates the formation of this compound.[2]

-

The reaction is as follows: AgNO₃ + NaHCO₃ → AgHCO₃ + NaNO₃.[2]

-

The freshly generated this compound is then available to participate in subsequent reactions within the same vessel. It is important to note that if left to stand, the this compound will likely decompose to silver carbonate.

This protocol provides a foundational method for the generation of this compound. Researchers should optimize concentrations and reaction conditions based on the specific requirements of their subsequent experimental steps.

Chemical Pathway: Synthesis and Decomposition

The logical relationship between the reactants, the transient this compound, and its more stable decomposition product, silver carbonate, can be visualized as follows.

Due to the inherent instability of this compound, detailed experimental protocols for its isolation and characterization are not widely available in scientific literature.[1] Similarly, specific signaling pathways involving this compound as a stable entity have not been elucidated. Research in this area predominantly focuses on the more stable and readily handleable silver carbonate.[7][8][9][10] The information provided in this guide is intended to equip researchers with the fundamental knowledge required to work with this transient but potentially valuable compound.

References

- 1. This compound|CHAgO3|CAS 10357-62-7 [benchchem.com]

- 2. Buy this compound | 10357-62-7 [smolecule.com]

- 3. This compound | CHAgO3 | CID 19006519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. silver,hydrogen carbonate|10357-62-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. webqc.org [webqc.org]

- 7. Silver carbonate - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Silver carbonate | Ag2CO3 | CID 92796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: In Situ Generation of Silver Bicarbonate Equivalents for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The utilization of carbon dioxide (CO₂) as a C1 feedstock in organic synthesis is a cornerstone of green chemistry. Silver-based catalysts have emerged as effective tools for the carboxylative cyclization of various substrates, offering mild and efficient pathways to valuable heterocyclic compounds. While the direct use of silver bicarbonate (AgHCO₃) is hampered by its instability, its reactive equivalents can be generated in situ from stable silver precursors, such as silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃), in the presence of CO₂ and a suitable substrate. This approach circumvents the need to handle the unstable bicarbonate salt directly and provides a versatile platform for catalysis.

These application notes provide detailed protocols for the silver-catalyzed synthesis of oxazolidinones from propargylic amines and amides with carbon dioxide. The reaction proceeds through a proposed mechanism involving the in situ formation of a carbamate (B1207046) intermediate, which can be considered an equivalent of employing a bicarbonate source, followed by a silver-catalyzed intramolecular cyclization.

Application 1: Synthesis of 5-Methylene-2-oxazolidinones from Propargylic Amines and CO₂

This protocol describes the synthesis of 5-methylene-2-oxazolidinones via the silver-catalyzed carboxylative cyclization of propargylic amines with atmospheric or pressurized carbon dioxide. This transformation is highly efficient under mild conditions and demonstrates broad substrate scope.

Catalytic Cycle Overview

The proposed catalytic cycle for the silver-catalyzed synthesis of 5-methylene-2-oxazolidinones is depicted below. The reaction is initiated by the formation of a carbamate anion from the propargylic amine and carbon dioxide. The silver(I) catalyst then activates the alkyne moiety of the carbamate, facilitating an intramolecular cyclization to form a vinyl silver intermediate. Subsequent protonolysis regenerates the active silver catalyst and yields the oxazolidinone product.

Figure 1: Proposed catalytic cycle for the synthesis of 5-methylene-2-oxazolidinones.

Quantitative Data Summary

The silver-catalyzed synthesis of 5-methylene-2-oxazolidinones demonstrates high efficiency across a range of propargylic amine substrates. The following table summarizes the yields obtained under optimized reaction conditions.[1]

| Entry | Propargylamine Substrate | R¹ | R² | R³ | Yield (%) |

| 1 | N-Benzylprop-2-yn-1-amine | H | H | Bn | 95 |

| 2 | N-(4-Methoxybenzyl)prop-2-yn-1-amine | H | H | PMB | 98 |

| 3 | N-Allylprop-2-yn-1-amine | H | H | Allyl | 92 |

| 4 | N-Phenylprop-2-yn-1-amine | H | H | Ph | 85 |

| 5 | But-2-yn-1-amine | H | Me | H | 91 |

| 6 | 1-Phenylprop-2-yn-1-amine | Ph | H | H | 88 |

| 7 | N-Benzyl-1-phenylprop-2-yn-1-amine | Ph | H | Bn | 96 |

| 8 | N-Tosylprop-2-yn-1-amine | H | H | Ts | 78 |

Table 1: Substrate scope for the synthesis of 5-methylene-2-oxazolidinones. Conditions: Propargylamine (0.5 mmol), AgOAc (5 mol%), DBU (1.0 equiv), DMSO (2 mL), CO₂ (1 atm), 25 °C, 2 h.

Experimental Protocol

Materials:

-

Silver acetate (AgOAc, 99%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Propargylamine derivatives

-

Carbon dioxide (balloon or cylinder)

-

Standard laboratory glassware and magnetic stirrer

-

Ethyl acetate and hexane (B92381) for chromatography

Procedure:

-

To a dried Schlenk tube equipped with a magnetic stir bar, add silver acetate (5 mol%).

-

Add the propargylamine substrate (1.0 equiv).

-

Add anhydrous DMSO as the solvent.

-

Add DBU (1.0 equiv) to the mixture.

-

Purge the Schlenk tube with carbon dioxide by evacuating and backfilling three times.

-

Inflate a balloon with carbon dioxide and connect it to the Schlenk tube.

-

Stir the reaction mixture at room temperature (25 °C) for the time specified in the data table (typically 2-24 hours).

-

Upon completion, as monitored by TLC, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-methylene-2-oxazolidinone.

Application 2: Synthesis of Oxazolidine-2,4-diones from Propargylic Amides and CO₂

This protocol outlines the synthesis of oxazolidine-2,4-diones from the silver-catalyzed carboxylative cyclization of propargylic amides with carbon dioxide. This method proceeds under mild, base-free conditions.[2][3]

Reaction Workflow

The general workflow for the synthesis of oxazolidine-2,4-diones is presented below. The process involves the reaction of a propargylic amide with carbon dioxide in the presence of a silver acetate catalyst.

Figure 2: Experimental workflow for the synthesis of oxazolidine-2,4-diones.

Quantitative Data Summary

The silver-catalyzed synthesis of oxazolidine-2,4-diones is applicable to a variety of propargylic amides with good to excellent yields.[3]

| Entry | Propargylic Amide Substrate | R¹ | R² | Yield (%) |

| 1 | N-(4-Methylphenyl)propiolamide | H | 4-Me-Ph | 92 |

| 2 | N-(4-Methoxyphenyl)propiolamide | H | 4-MeO-Ph | 95 |

| 3 | N-(4-Chlorophenyl)propiolamide | H | 4-Cl-Ph | 88 |

| 4 | N-Phenylpropiolamide | H | Ph | 90 |

| 5 | N-Phenyl-2-butynamide | Me | Ph | 85 |

| 6 | N-Phenyl-3-phenylpropiolamide | Ph | Ph | 91 |

| 7 | N-Benzylpropiolamide | H | Bn | 82 |

Table 2: Substrate scope for the synthesis of oxazolidine-2,4-diones. Conditions: Propargylic amide (0.1 mmol), AgOAc (10 mol%), CH₃CN (1 mL), CO₂ (balloon), 25 °C.

Experimental Protocol

Materials:

-

Silver acetate (AgOAc, 99%)

-

Acetonitrile (CH₃CN, anhydrous)

-

Propargylic amide derivatives

-

Carbon dioxide (balloon)

-

Standard laboratory glassware and magnetic stirrer

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a dry reaction vessel equipped with a magnetic stir bar, dissolve the propargylic amide (1.0 equiv) in anhydrous acetonitrile.

-

Add silver acetate (10 mol%) to the solution.

-

Seal the vessel and purge with carbon dioxide.

-

Maintain a positive pressure of carbon dioxide using a balloon.

-

Stir the reaction mixture at 25 °C until the starting material is consumed, as indicated by TLC analysis.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired oxazolidine-2,4-dione.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Silver compounds can stain skin and clothing; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle organic solvents and reagents with care, following standard laboratory safety procedures.

References

Silver Bicarbonate and its Congener Silver Carbonate: Versatile Reagents in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: While silver bicarbonate (AgHCO₃) is a transient species often generated in situ, its close relative, silver carbonate (Ag₂CO₃), is a widely utilized and versatile reagent in organic synthesis. This document provides detailed application notes and experimental protocols for key transformations employing silver carbonate, a reagent celebrated for its utility as a mild oxidant, a base, and a catalyst in a variety of synthetic methodologies. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products.

Fetizon's Oxidation: Mild Oxidation of Alcohols

Fetizon's reagent, silver carbonate adsorbed onto celite, is a highly effective and mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Its heterogeneous nature simplifies product purification, and its mildness tolerates a wide range of functional groups.[1][2] A key advantage of Fetizon's reagent is its chemoselectivity, for instance, in the preferential oxidation of lactols to lactones in the presence of other alcohol functionalities.[2]

Experimental Protocol: General Procedure for Fetizon's Oxidation

1. Preparation of Fetizon's Reagent:

-

In a large beaker, dissolve silver nitrate (B79036) (AgNO₃) in deionized water.

-

Add purified celite to the solution with vigorous stirring.

-

Slowly add a solution of sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃) to the suspension.[2]

-

A yellow-green precipitate of silver carbonate on celite will form.

-

Filter the solid, wash with water and then acetone (B3395972) to facilitate drying, and dry under vacuum in the dark.

2. Oxidation of a Secondary Alcohol to a Ketone:

-

To a solution of the secondary alcohol (1.0 mmol) in a non-polar solvent such as benzene (B151609) or toluene (B28343) (20 mL), add Fetizon's reagent (5.0 g, ~5 mmol of Ag₂CO₃).

-

Reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver residue.

-

Wash the celite pad with the solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude ketone, which can be further purified by column chromatography or distillation.

Quantitative Data: Oxidation of Various Alcohols with Fetizon's Reagent

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |

| Cyclohexanol | Cyclohexanone | 3 | >95 |

| Benzyl alcohol | Benzaldehyde | 2 | >90 |

| Geraniol | Geranial | 4 | ~85 |

| 1,4-Butanediol | γ-Butyrolactone | 6 | ~80[1] |

| Codeine | Codeinone | 1.5 | 90 |

Reaction Workflow: Fetizon's Oxidation

Caption: Workflow for the preparation and application of Fetizon's reagent.

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classical and reliable method for the synthesis of glycosides from glycosyl halides and alcohols.[3] Silver carbonate is a key promoter in this reaction, acting as a halide scavenger and facilitating the formation of the glycosidic bond.[4][5] The reaction generally proceeds with inversion of stereochemistry at the anomeric center.

Experimental Protocol: General Procedure for Koenigs-Knorr Glycosylation

1. Materials:

-

Glycosyl halide (e.g., acetobromoglucose) (1.0 mmol)

-

Alcohol (1.2 mmol)

-

Silver carbonate (1.5 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene (20 mL)

-

Molecular sieves (4 Å)

2. Procedure:

-

To a flame-dried flask containing activated 4 Å molecular sieves, add the alcohol acceptor and silver carbonate in anhydrous DCM.

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

-

Add a solution of the glycosyl halide in anhydrous DCM dropwise to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Koenigs-Knorr Glycosylation with Various Acceptors

| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) |

| Acetobromoglucose | Methanol | Methyl β-D-glucopyranoside tetraacetate | 85-95 |

| Acetobromogalactose | Cyclohexanol | Cyclohexyl β-D-galactopyranoside tetraacetate | 80-90 |

| Perbenzoyl-α-D-glucopyranosyl bromide | Cholesterol | Cholesteryl β-D-glucopyranoside tetrabenzoate | ~75 |

Reaction Mechanism: Koenigs-Knorr Glycosylation

Caption: Key steps in the Koenigs-Knorr glycosylation mechanism.

Synthesis of Oxazolidinones from Propargylic Amines and CO₂

Silver catalysts, often in conjunction with a base, facilitate the efficient synthesis of oxazolidinones from propargylic amines and carbon dioxide under mild conditions.[4][6] This transformation is a prime example of carbon capture and utilization in organic synthesis, providing access to valuable heterocyclic scaffolds.

Experimental Protocol: General Procedure for Oxazolidinone Synthesis

1. Materials:

-

Propargylic amine (1.0 mmol)

-

Silver acetate (B1210297) (AgOAc) (0.05 mmol, 5 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

-

Carbon dioxide (balloon pressure)

2. Procedure:

-

To a round-bottom flask, add the propargylic amine, silver acetate, and DBU.

-

Evacuate and backfill the flask with carbon dioxide from a balloon.

-

Add DMSO to the flask and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Synthesis of Various Oxazolidinones

| Propargylic Amine | Product | Reaction Time (h) | Yield (%) |

| N-Benzyl-1-phenylprop-2-yn-1-amine | 5-(Benzylidene)-3-phenyl-1,3-oxazolidin-2-one | 12 | 92 |

| 1-(Phenylethynyl)cyclohexanamine | 5-(Phenylmethylene)spiro[cyclohexane-1,4'-oxazolidin]-2'-one | 2 | 95[6] |

| N-Methyl-1-phenylprop-2-yn-1-amine | 5-(Benzylidene)-3-methyl-1,3-oxazolidin-2-one | 12 | 88 |

Logical Relationship: Oxazolidinone Synthesis

Caption: Key steps in the silver-catalyzed synthesis of oxazolidinones.

Silver-Mediated Synthesis of Furans

Silver carbonate can mediate the synthesis of polysubstituted furans from terminal alkynes and 1,3-dicarbonyl compounds. This method involves a C-H activation of the alkyne followed by a cascade of reactions leading to the furan (B31954) ring system.

Experimental Protocol: General Procedure for Furan Synthesis

1. Materials:

-

Terminal alkyne (1.0 mmol)

-

1,3-Dicarbonyl compound (1.2 mmol)

-

Silver carbonate (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

2. Procedure:

-

To a screw-capped vial, add the terminal alkyne, 1,3-dicarbonyl compound, and silver carbonate.

-

Add anhydrous DMF to the vial.

-

Seal the vial and heat the reaction mixture at 100 °C with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.